molecular formula C10H17NO B15239456 3-(Dimethylamino)-2-methyl-1-(2-methylcyclopropyl)prop-2-en-1-one

3-(Dimethylamino)-2-methyl-1-(2-methylcyclopropyl)prop-2-en-1-one

Cat. No.: B15239456
M. Wt: 167.25 g/mol
InChI Key: QLZWTPCJKUSHTL-SOFGYWHQSA-N
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Description

3-(Dimethylamino)-2-methyl-1-(2-methylcyclopropyl)prop-2-en-1-one is an organic compound with a complex structure that includes a dimethylamino group, a methyl group, and a cyclopropyl group attached to a prop-2-en-1-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-methyl-1-(2-methylcyclopropyl)prop-2-en-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylcyclopropyl ketone with dimethylamine in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2-methyl-1-(2-methylcyclopropyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides, amines, or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Dimethylamino)-2-methyl-1-(2-methylcyclopropyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-methyl-1-(2-methylcyclopropyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyclopropyl group can influence the compound’s conformational stability and reactivity. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(Dimethylamino)-1-(3-pyridyl)prop-2-en-1-one: This compound has a similar structure but with a pyridyl group instead of a cyclopropyl group.

    (E)-1-(4-aminophenyl)-3-(p-tolyl)prop-2-en-1-one: This compound features an aminophenyl group and a tolyl group, offering different chemical properties and reactivity.

Uniqueness

3-(Dimethylamino)-2-methyl-1-(2-methylcyclopropyl)prop-2-en-1-one is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic effects. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

(E)-3-(dimethylamino)-2-methyl-1-(2-methylcyclopropyl)prop-2-en-1-one

InChI

InChI=1S/C10H17NO/c1-7-5-9(7)10(12)8(2)6-11(3)4/h6-7,9H,5H2,1-4H3/b8-6+

InChI Key

QLZWTPCJKUSHTL-SOFGYWHQSA-N

Isomeric SMILES

CC1CC1C(=O)/C(=C/N(C)C)/C

Canonical SMILES

CC1CC1C(=O)C(=CN(C)C)C

Origin of Product

United States

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